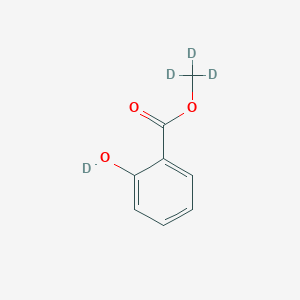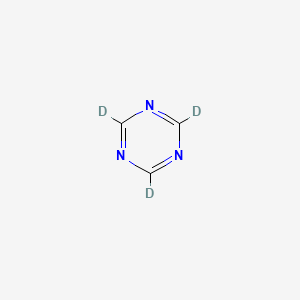
Propane-13C3
Descripción general
Descripción
Propane-13C3 is a stable isotope-labeled compound of propane, where all three carbon atoms are replaced with the carbon-13 isotope. Its molecular formula is 13CH3-13CH2-13CH3, and it has a molecular weight of 47.07 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-13C3 can be synthesized through the catalytic hydrogenation of propyne-13C3 or propene-13C3. The reaction typically involves a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced by the isotopic exchange of carbon-12 in propane with carbon-13. This process involves the use of carbon-13 enriched methane or carbon dioxide as the starting material, followed by a series of chemical reactions to incorporate the carbon-13 isotope into the propane molecule .
Análisis De Reacciones Químicas
Types of Reactions
Propane-13C3 undergoes various chemical reactions, including:
Combustion: This compound combusts in the presence of oxygen to produce carbon dioxide and water.
Oxidation: It can be oxidized to form propene-13C3 and other oxidation products under controlled conditions.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds like 1-bromothis compound.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenation reactions use halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Combustion: Carbon dioxide and water.
Oxidation: Propene-13C3 and other oxidation products.
Substitution: Halogenated propane derivatives like 1-bromothis compound.
Aplicaciones Científicas De Investigación
Propane-13C3 is widely used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:
Mecanismo De Acción
The mechanism of action of propane-13C3 involves its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of carbon atoms within a system. The molecular targets and pathways involved depend on the specific reaction or process being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methane-13C: A single carbon-13 labeled compound used in similar tracer studies.
Ethane-13C2: Contains two carbon-13 atoms and is used in studies of longer carbon chains.
Butane-13C4: A four-carbon compound with all carbon atoms labeled with carbon-13, used in more complex studies.
Uniqueness
Propane-13C3 is unique due to its three carbon-13 atoms, making it particularly useful for studying reactions and processes involving three-carbon chains. Its isotopic labeling provides detailed insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
(1,2,3-13C3)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487440 | |
| Record name | Propane-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.074 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344239-80-1 | |
| Record name | Propane-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 344239-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)





